

6-Chloroquinoline-2-carbaldehyde CAS number and structure

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Compound of Interest

Compound Name: 6-Chloroquinoline-2-carbaldehyde

Cat. No.: B1582577

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An In-Depth Technical Guide to **6-Chloroquinoline-2-carbaldehyde**: Synthesis, Reactivity, and Applications

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.^{[1][2]} Their prevalence in therapeutic agents is particularly noteworthy, with the quinoline framework linked to a vast array of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.^{[2][3]} Within this vital class of compounds, **6-chloroquinoline-2-carbaldehyde** emerges as a highly versatile and valuable synthetic intermediate. Its strategic placement of a reactive aldehyde group and a chloro-substituent on the quinoline nucleus provides two distinct handles for molecular elaboration, making it a prized building block for medicinal chemists and drug development professionals in the creation of complex, biologically active molecules.

This guide provides an in-depth technical overview of **6-chloroquinoline-2-carbaldehyde**, covering its fundamental properties, validated synthetic protocols, characteristic reactivity, and its pivotal role in contemporary research and drug discovery.

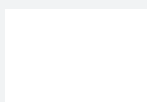
Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. **6-Chloroquinoline-2-carbaldehyde** is unambiguously identified by its Chemical Abstracts Service (CAS) number.

- CAS Number: 59394-26-2[4]

The molecule consists of a quinoline ring system chlorinated at the 6-position with a formyl (aldehyde) group at the 2-position.

6-Chloroquinoline-2-carbaldehyde



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Caption: Chemical Structure of **6-Chloroquinoline-2-carbaldehyde**.

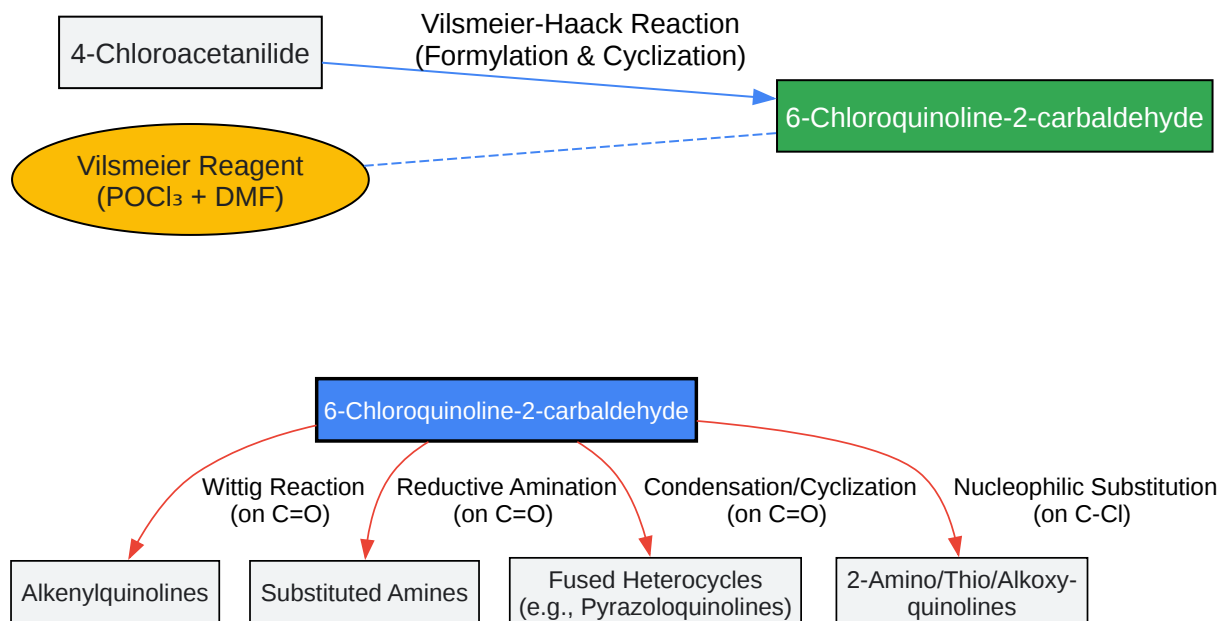
The key physicochemical properties of this compound are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ ClNO	PubChem[4]
Molecular Weight	191.61 g/mol	PubChem[4]
IUPAC Name	6-chloroquinoline-2-carbaldehyde	PubChem[4]
SMILES	<chem>C1=CC2=C(C=C(C=N2)C=O)C=C1Cl</chem>	PubChem[4]
InChIKey	MDISQESZDBPYRY-UHFFFAOYSA-N	PubChem[4]
Physical Form	Solid (Predicted)	
Hazard Classification	Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.	PubChem[4]

Synthesis: The Vilsmeier-Haack Approach

The synthesis of substituted 2-chloroquinoline-3-carbaldehydes is well-documented and predominantly achieved via the Vilsmeier-Haack reaction.[1][5][6] This powerful formylation method is highly effective for electron-rich aromatic and heteroaromatic substrates. The same principles are applied to synthesize the 2-carbaldehyde isomer, starting from an appropriate acetanilide precursor.

The reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution and cyclization of the acetanilide.



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